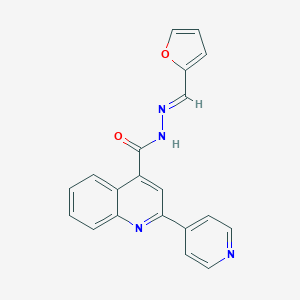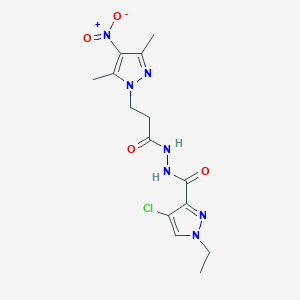
4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol (BMFT) is a novel thiol-containing triazole compound that has recently been synthesized and studied for its potential applications in scientific research. It is a heterocyclic compound composed of a benzyl group, a 2-methylfuran-3-yl group, and a 1,2,4-triazole-3-thiol group. BMFT has been found to have unique properties that make it a promising candidate for various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Studies
One of the primary research applications of derivatives related to 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol involves synthesis and pharmacological study. For instance, compounds related to this chemical structure have been synthesized and evaluated for antimicrobial and antitubercular activities. These studies indicate the potential of such compounds in the development of new antimicrobial agents (Dave et al., 2007).
Corrosion Inhibition
Research has also been conducted on the use of benzimidazole derivatives, similar to the chemical structure , as inhibitors for mild steel corrosion in acidic environments. Such studies are crucial in industrial applications where corrosion resistance is a significant concern (Yadav et al., 2013).
Crystal Structure Analysis
Understanding the crystal structure of compounds is another important area of research. Investigations into the crystal structure of derivatives of this compound contribute to a better understanding of their physical and chemical properties, which is essential for various applications, including material science and drug design (Xu et al., 2006).
Antimicrobial and Antioxidant Evaluations
Compounds within this chemical framework have also been synthesized and evaluated for their antimicrobial activities, highlighting their potential in creating new antimicrobial agents. Additionally, their antioxidant properties have been studied, indicating their potential application in combating oxidative stress (Bayrak et al., 2009).
Acidity Constants and Spectrophotometric Studies
The study of the acid-base properties of related 1,2,4-triazole derivatives in various solvent mixtures through spectrophotometric methods provides insights into their chemical behavior, which is crucial for their application in different environments (Azimi et al., 2008).
Propiedades
IUPAC Name |
4-benzyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-12(7-8-18-10)13-15-16-14(19)17(13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHHJBDDFSNICD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456416.png)
![(13E)-16-acetyl-13-[[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B456417.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B456418.png)
![5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456420.png)
![(1-ethyl-4-nitro-1H-pyrazol-3-yl)[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B456421.png)
![3-[(4-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B456422.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B456424.png)


![1,4-Bis[(pentamethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B456428.png)
![3-Ethyl-5-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456431.png)

![N-(4-chlorobenzyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456433.png)
![5-(5-chloro-2-thienyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456436.png)